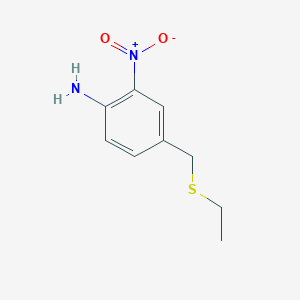

Ethyl 3-nitro-4-aminobenzyl sulfide

Beschreibung

This compound is of interest in pharmaceutical and fine chemical synthesis due to its dual functional groups (nitro and amino), which enable diverse reactivity, such as participation in reduction reactions, nucleophilic substitutions, or coupling reactions.

Eigenschaften

Molekularformel |

C9H12N2O2S |

|---|---|

Molekulargewicht |

212.27 g/mol |

IUPAC-Name |

4-(ethylsulfanylmethyl)-2-nitroaniline |

InChI |

InChI=1S/C9H12N2O2S/c1-2-14-6-7-3-4-8(10)9(5-7)11(12)13/h3-5H,2,6,10H2,1H3 |

InChI-Schlüssel |

VHAAGIMTIZNPCB-UHFFFAOYSA-N |

Kanonische SMILES |

CCSCC1=CC(=C(C=C1)N)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

The following comparison focuses on structurally related nitro-aromatic sulfides and sulfones, emphasizing molecular properties, reactivity, and applications. Key compounds include Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate () and chloroethyl ethyl sulfide (), alongside hypothetical analogs.

Table 1: Structural and Functional Comparison

Key Findings:

Reactivity Differences: Ethyl 3-nitro-4-aminobenzyl sulfide: The amino group enhances nucleophilicity, enabling coupling reactions (e.g., Buchwald-Hartwig amination), while the nitro group can be reduced to an amine for further derivatization . Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate: The sulfonyl group (-SO₂CH₃) increases electron-withdrawing effects, stabilizing the nitro group and directing electrophilic substitutions to specific positions. Its ester group facilitates hydrolysis to carboxylic acids for drug synthesis . Chloroethyl ethyl sulfide: The chlorine substituent promotes alkylation reactions but poses significant toxicity risks, limiting its use compared to nitro- or amino-substituted analogs .

Stability and Solubility: Sulfides (e.g., Ethyl 3-nitro-4-aminobenzyl sulfide) are generally less stable under oxidative conditions than sulfones (e.g., methylsulfonyl derivatives) due to sulfide-to-sulfoxide/sulfone conversion . The nitro group in both Ethyl 3-nitro-4-aminobenzyl sulfide and Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate contributes to low aqueous solubility but enhances compatibility with organic solvents like DMF or THF.

Applications in Pharmaceuticals: Nitro-aromatic sulfides are pivotal in synthesizing antitubercular and anticancer agents. For example, analogs of Ethyl 3-nitro-4-aminobenzyl sulfide have shown inhibitory activity against Mycobacterium tuberculosis . In contrast, methylsulfonyl derivatives (e.g., Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate) are preferred in antiviral drug scaffolds due to their metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.